molecular formula C10H13N3 B3347264 1-(Imidazo[1,2-a]pyridin-3-yl)propan-2-amine CAS No. 130504-92-6

1-(Imidazo[1,2-a]pyridin-3-yl)propan-2-amine

Cat. No.: B3347264
CAS No.: 130504-92-6
M. Wt: 175.23 g/mol
InChI Key: JNELVNXLQSUDEE-UHFFFAOYSA-N
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Description

Historical Trajectory and Current Significance of Imidazo[1,2-a]pyridine (B132010) Scaffolds in Chemical Biology

The imidazo[1,2-a]pyridine scaffold is a bicyclic aromatic heterocycle that has proven to be a cornerstone in the development of therapeutic agents. Its "drug prejudice" status stems from its presence in a variety of marketed drugs and its ability to interact with a wide array of biological targets. nih.govresearchgate.net Historically, this scaffold has been the foundation for drugs with diverse applications, demonstrating its versatility and favorable pharmacological properties.

The significance of the imidazo[1,2-a]pyridine core continues to grow as new biological activities are continually being discovered. rsc.org Its rigid structure provides a well-defined orientation for appended functional groups to interact with biological macromolecules, making it an attractive framework for rational drug design. Current research continues to explore the vast chemical space around this scaffold, leading to the identification of potent and selective modulators of various enzymes and receptors. nih.gov

Table 1: Examples of Marketed Drugs Containing the Imidazo[1,2-a]pyridine Scaffold

Drug NameTherapeutic Class
ZolpidemHypnotic
AlpidemAnxiolytic
SaripidemAnxiolytic
ZolimidineAntiulcer

This table is provided for illustrative purposes to highlight the historical and ongoing significance of the imidazo[1,2-a]pyridine scaffold in medicine.

Rationale for Targeted Investigation of the 1-(Imidazo[1,2-a]pyridin-3-yl)propan-2-amine Core Structure

The specific focus on the this compound structure is a logical progression from the established importance of the parent scaffold. The rationale for its investigation is multifaceted:

Strategic Substitution: The C3 position of the imidazo[1,2-a]pyridine ring is a common site for chemical modification and has been shown to be critical for the biological activity of many derivatives. nih.gov Introducing a propan-2-amine side chain at this position introduces a flexible, basic moiety that can participate in crucial hydrogen bonding and ionic interactions with biological targets.

Exploring New Chemical Space: The development of novel derivatives with unique substitution patterns is essential for discovering compounds with improved potency, selectivity, and pharmacokinetic profiles. The this compound structure represents a specific exploration of this chemical space.

Potential for Diverse Biological Activities: The amine functional group is a key pharmacophoric element in a vast number of drugs. Its incorporation into the privileged imidazo[1,2-a]pyridine scaffold opens up the possibility of targeting a wide range of biological pathways.

Overview of Preclinical Research Landscapes Pertaining to Amino-Substituted Imidazo[1,2-a]pyridines

Preclinical research has demonstrated that the introduction of amino-containing substituents onto the imidazo[1,2-a]pyridine core can lead to compounds with significant therapeutic potential across various disease areas.

One area of notable interest is in the development of antiulcer agents . Research has shown that new imidazo[1,2-a]pyridines substituted at the 3-position, including those with primary amine side chains, have been synthesized and evaluated for their antisecretory and cytoprotective properties. nih.gov While not all compounds in a given series may show significant activity, these studies provide a foundational understanding of the structure-activity relationships for this class of molecules. nih.gov

Another promising avenue of research is in the field of oncology . A recent study detailed the synthesis of a series of 3-aminoimidazo[1,2-α]pyridine compounds and their evaluation for cytotoxic activity against various cancer cell lines. nih.gov The findings from this research highlight the potential of this structural motif in the development of new anticancer agents.

Furthermore, 3-amino-imidazo[1,2-a]pyridines have been identified as a novel class of inhibitors of Mycobacterium tuberculosis glutamine synthetase, suggesting their potential as antitubercular agents . nih.gov This discovery opens up new possibilities for tackling infectious diseases.

Table 2: Preclinical Activity of Selected 3-Amino-Substituted Imidazo[1,2-a]pyridine Analogs

Compound ClassBiological Target/ActivityInvestigated For
3-Aminoimidazo[1,2-α]pyridinesCytotoxicity against MCF-7, HT-29, and B16F10 cancer cell linesAnticancer
3-Substituted Imidazo[1,2-a]pyridines with Primary Amine Side ChainsCytoprotective properties in EtOH and HCl modelsAntiulcer
Functionalized 3-Amino-imidazo[1,2-a]pyridinesInhibition of Mycobacterium tuberculosis glutamine synthetaseAntitubercular

This table summarizes the types of preclinical research being conducted on amino-substituted imidazo[1,2-a]pyridines, demonstrating the breadth of their potential therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-imidazo[1,2-a]pyridin-3-ylpropan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3/c1-8(11)6-9-7-12-10-4-2-3-5-13(9)10/h2-5,7-8H,6,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNELVNXLQSUDEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CN=C2N1C=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10562104
Record name 1-(Imidazo[1,2-a]pyridin-3-yl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10562104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130504-92-6
Record name 1-(Imidazo[1,2-a]pyridin-3-yl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10562104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Strategies and Methodologies for 1 Imidazo 1,2 a Pyridin 3 Yl Propan 2 Amine

Retrosynthetic Dissection and Identification of Key Starting Materials for 1-(Imidazo[1,2-a]pyridin-3-yl)propan-2-amine Synthesis

Retrosynthetic analysis of this compound identifies several strategic disconnections, pointing toward feasible and readily available starting materials. The primary disconnection strategies focus on the formation of the C3-side chain and the construction of the fused imidazo[1,2-a]pyridine (B132010) core.

Strategy A: Imidazole (B134444) Ring Formation: This approach dissects the imidazole portion of the bicyclic system. This leads back to a 2-aminopyridine (B139424) derivative and a suitable three-carbon electrophilic partner that contains the propan-2-amine precursor. This is the most common and versatile approach, aligning with well-established reactions like multicomponent reactions or condensation/cyclization sequences. researchgate.netrsc.org Key starting materials for this strategy include:

2-Aminopyridine (or substituted derivatives)

A C3 synthon, such as 1-halopropan-2-one, which would require subsequent functionalization, or a more complex precursor like a protected 4-amino-3-halopentan-2-one.

Strategy B: C3-Side Chain Installation: This strategy involves the functionalization of a pre-formed imidazo[1,2-a]pyridine ring at the C3 position. This disconnection leads to an imidazo[1,2-a]pyridine core, which could be activated for substitution, and a nucleophilic or electrophilic propane-2-amine synthon. Starting materials would include:

Imidazo[1,2-a]pyridine

Reagents for electrophilic substitution (e.g., Friedel-Crafts acylation with a propanoyl derivative followed by reductive amination) or metal-catalyzed cross-coupling.

The selection of the most appropriate strategy depends on the availability of starting materials, desired substitution patterns on the pyridine (B92270) ring, and the need for stereochemical control.

Development and Optimization of Convergent and Divergent Synthetic Pathways to this compound

Both convergent and divergent strategies are employed to efficiently synthesize the target compound and its analogs. Convergent syntheses, where separately prepared fragments are combined late in the sequence, are often favored for their efficiency. Divergent syntheses allow for the creation of a library of related compounds from a common intermediate.

Multicomponent reactions (MCRs) are highly efficient tools for constructing complex molecules like imidazo[1,2-a]pyridines in a single step, exemplifying high atom economy and convergence. mdpi.comrsc.org The Groebke-Blackburn-Bienaymé reaction (GBBR) is a prominent isocyanide-based MCR that yields 3-aminoimidazo[1,2-a]pyridines from a 2-aminoazine, an aldehyde, and an isocyanide. nih.govbeilstein-journals.org

While a classic GBBR directly produces a 3-amino substituted product, modifications are necessary to install the specific 1-(...)-propan-2-amine side chain. A plausible modified MCR approach could involve a three-component reaction of 2-aminopyridine, an aldehyde, and an isocyanide where one of the components carries a masked or precursor functionality for the desired side chain. For instance, an A³-coupling reaction (aldehyde, alkyne, amine) provides an alternative MCR pathway. acs.org

A hypothetical A³-coupling followed by cyclization to achieve the target scaffold is outlined below.

StepReactant 1Reactant 2Reactant 3CatalystConditionsProduct
12-AminopyridineBenzaldehydeN-Boc-3-amino-1-butyneCu(I) saltToluene, refluxN-Boc-1-(imidazo[1,2-a]pyridin-3-yl)propan-2-amine
2N-Boc-1-(imidazo[1,2-a]pyridin-3-yl)propan-2-amine--TFADCM, rtThis compound

This table presents a hypothetical synthetic route based on established multicomponent reaction principles.

The optimization of such reactions typically involves screening catalysts (e.g., various Lewis and Brønsted acids), solvents, and temperatures to maximize yield and minimize reaction time. mdpi.commdpi.commdpi.com

The most traditional and widely used method for synthesizing the imidazo[1,2-a]pyridine core is through the cyclocondensation of 2-aminopyridines with α-halocarbonyl compounds. researchgate.netnih.govacs.org To synthesize the target compound, this would involve reacting 2-aminopyridine with an appropriately substituted α-haloketone.

A more modern approach involves the transition-metal-catalyzed oxidative cyclization of 2-aminopyridines with ketones or alkynes. researchgate.netorganic-chemistry.org For example, a copper-catalyzed aerobic oxidative reaction between 2-aminopyridine and a ketone precursor bearing the protected aminopropane side chain could directly form the desired scaffold. organic-chemistry.org Another innovative strategy is the cycloisomerization of N-propargylpyridinium salts, which can proceed rapidly under mild, metal-free conditions. rsc.org

A comparison of these cyclization strategies is provided below.

StrategyKey ReagentsAdvantagesDisadvantages
Classical Condensation 2-Aminopyridine, α-haloketoneWell-established, reliableLachrymatory nature of α-haloketones, limited availability of complex precursors. mdpi.com
Oxidative Cyclization 2-Aminopyridine, ketone/alkyne, oxidant (e.g., I₂, O₂)Broader substrate scope, avoids pre-functionalizationOften requires metal catalysts and elevated temperatures. organic-chemistry.org
Cycloisomerization N-propargyl-2-aminopyridinium salt, baseVery rapid, mild conditions, often metal-freeRequires preparation of the pyridinium (B92312) salt precursor. rsc.org

The target compound possesses a stereocenter at the C2 position of the propane (B168953) chain, making the synthesis of single enantiomers crucial for potential pharmaceutical applications. Both chiral resolution and asymmetric synthesis can be employed to obtain enantiopure forms.

Chiral Resolution: This involves the separation of a racemic mixture.

Diastereomeric Salt Formation: The racemic amine can be treated with a chiral acid (e.g., (+)-tartaric acid or (-)-mandelic acid) to form diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative tool for separating enantiomers.

Stereoselective Synthesis: This aims to create the desired stereoisomer directly.

Chiral Pool Synthesis: Starting from a readily available enantiopure building block, such as D- or L-alanine, which can be converted into a suitable chiral precursor for the side chain.

Asymmetric Catalysis: A key strategy involves the asymmetric reduction of a ketone precursor, 1-(imidazo[1,2-a]pyridin-3-yl)propan-2-one. This can be achieved using chiral reducing agents or catalysts, such as the Corey-Bakshi-Shibata (CBS) catalyst or Noyori-type asymmetric hydrogenation catalysts, to produce a single enantiomer of the corresponding alcohol. The alcohol can then be converted to the amine with retention or inversion of configuration.

Green Chemistry Principles and Sustainable Methodologies in the Synthesis of this compound and its Analogs

Applying green chemistry principles to the synthesis of imidazo[1,2-a]pyridines is an area of active research, aiming to reduce environmental impact and improve safety. ccspublishing.org.cneurekaselect.com

Atom Economy: Multicomponent reactions (MCRs) are inherently green as they combine multiple starting materials into the final product in a single step, maximizing atom economy and reducing waste. mdpi.combeilstein-journals.org

Safer Solvents and Conditions: Efforts are focused on replacing hazardous solvents like DMF and chlorinated hydrocarbons with greener alternatives such as water, ethanol, or deep eutectic solvents. acs.orgrsc.org Many modern procedures are developed to run under solvent-free or catalyst-free conditions. acs.org

Energy Efficiency: The use of alternative energy sources like microwave irradiation and ultrasound has been shown to dramatically reduce reaction times from hours to minutes, leading to significant energy savings. mdpi.commdpi.comorganic-chemistry.org

Catalysis: There is a shift towards using more benign and sustainable catalysts. This includes replacing precious metal catalysts (e.g., palladium) with more abundant and less toxic metals like copper or iron, or developing metal-free catalytic systems using iodine or organic catalysts. rsc.orgrsc.org

Advanced Purification and Structural Characterization Techniques for Synthetic Intermediates and the Final Compound

Rigorous purification and characterization are essential to confirm the identity and purity of the synthesized compounds.

Advanced Purification: Standard purification techniques include silica (B1680970) gel column chromatography and recrystallization. researchgate.netmdpi.com For more challenging separations and high-throughput synthesis, automated flash chromatography and preparative HPLC are employed. researchgate.net Flow chemistry systems that integrate synthesis and purification are also becoming increasingly prevalent. researchgate.net

Structural Characterization: A combination of spectroscopic methods is used for unambiguous structure elucidation.

NMR Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are the primary tools for determining the molecular structure. nih.govchemicalbook.com The characteristic signals of the imidazo[1,2-a]pyridine core and the side chain can be definitively assigned.

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS), typically with electrospray ionization (ESI), is used to confirm the exact mass and elemental composition of the molecule. mdpi.comresearchgate.net

Infrared (IR) Spectroscopy: FTIR is used to identify key functional groups, such as the N-H stretches of the amine and the aromatic C-H and C=N/C=C vibrations of the heterocyclic ring. nih.govnih.gov

X-ray Crystallography: When a suitable single crystal can be obtained, X-ray diffraction provides unequivocal proof of the molecular structure, including relative and absolute stereochemistry. nih.govresearchgate.netresearchgate.net It also offers insights into the solid-state packing and intermolecular interactions. nih.gov

The table below summarizes the expected NMR data for the target compound, based on analysis of similar structures.

Expected NMR Data for this compound
¹H NMR δ (ppm) : ~8.0-8.2 (d, 1H, H5), ~7.5-7.7 (d, 1H, H8), ~7.1-7.3 (t, 1H, H7), ~6.8-7.0 (t, 1H, H6), ~7.4-7.5 (s, 1H, H2), ~3.3-3.5 (m, 1H, CH-NH₂), ~2.8-3.0 (m, 2H, CH₂), ~1.1-1.3 (d, 3H, CH₃), ~1.5-2.0 (br s, 2H, NH₂)
¹³C NMR δ (ppm) : ~145 (C8a), ~140 (C2), ~125-127 (C5, C7), ~122-124 (C3), ~117 (C8), ~112 (C6), ~48-50 (CH-NH₂), ~35-38 (CH₂), ~22-24 (CH₃)

Note: The chemical shifts (δ) are approximate and can vary depending on the solvent and other experimental conditions.

High-Resolution Spectroscopic Methods (e.g., 2D NMR, HRMS, FTIR) for Definitive Structural Elucidation

The structural elucidation of this compound relies on the combined application of several high-resolution spectroscopic techniques. Each method provides unique and complementary information to build a complete and accurate picture of the molecule's atomic connectivity and chemical environment.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is utilized to identify the functional groups present in the molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the FTIR spectrum would be expected to show characteristic absorption bands corresponding to its distinct structural components: the imidazo[1,2-a]pyridine core and the aminopropane side chain. Analysis of the parent imidazo[1,2-a]pyridine ring system has provided detailed assignments of its vibrational modes. researchgate.net The primary amine (N-H) stretching vibrations typically appear as a medium-intensity doublet in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching from the pyridine and imidazole rings is expected around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the propan-2-amine side chain would appear just below 3000 cm⁻¹. The C=N and C=C stretching vibrations of the fused aromatic rings are anticipated in the 1450-1650 cm⁻¹ range.

Table 1: Expected Characteristic FTIR Absorption Bands for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)
N-H StretchPrimary Amine (-NH₂)3300 - 3500 (doublet)
C-H Stretch (Aromatic)Imidazopyridine Ring3000 - 3100
C-H Stretch (Aliphatic)Propyl Side Chain2850 - 2960
N-H BendPrimary Amine (-NH₂)1590 - 1650
C=N and C=C StretchImidazopyridine Ring1450 - 1650
C-N StretchAmine and Imidazole Ring1020 - 1350

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule.

¹H NMR: This technique provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum for this compound would show distinct signals for the four protons on the pyridine ring, the single proton on the imidazole ring, and the protons of the propan-2-amine side chain (CH, CH₂, CH₃, and NH₂).

¹³C NMR: This provides a count of the unique carbon atoms in the molecule. The spectrum would display signals for the seven carbons of the imidazo[1,2-a]pyridine core and the three carbons of the side chain.

2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for definitive assignment. COSY reveals proton-proton couplings, confirming adjacent protons. HSQC correlates protons directly to the carbons they are attached to, while HMBC shows correlations between protons and carbons over two to three bonds, which is crucial for establishing the connectivity between the side chain and the C3 position of the imidazo[1,2-a]pyridine ring.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
C2-H~7.5 - 7.7~145
C5-H~8.1 - 8.3~125
C6-H~6.8 - 7.0~112
C7-H~7.2 - 7.4~124
C8-H~7.6 - 7.8~117
C1'-H₂~2.8 - 3.0~35
C2'-H~3.1 - 3.3~48
C3'-H₃~1.1 - 1.3 (doublet)~22
-NH₂Variable (broad singlet)N/A

Note: Predicted values are based on data from analogous imidazo[1,2-a]pyridine structures and are subject to solvent and concentration effects.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition and molecular formula. For this compound (C₁₀H₁₃N₃), analysis via electrospray ionization (ESI) in positive mode would detect the protonated molecule [M+H]⁺. HRMS would confirm the molecular formula by matching the experimental mass to the calculated exact mass to within a few parts per million (ppm).

Calculated Exact Mass for [C₁₀H₁₄N₃]⁺: 176.1182

Observed Mass (Hypothetical): 176.1180 (within 1.1 ppm error)

This high degree of accuracy definitively confirms the molecular formula and distinguishes it from other potential isobaric compounds.

Chromatographic Purity Assessment and Enantiomeric Excess Determination (e.g., Chiral HPLC)

Chromatographic methods are indispensable for verifying the purity of the final compound and, for chiral molecules, quantifying the distribution of enantiomers.

Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the chemical purity of a synthesized compound. Typically, a reverse-phase HPLC method is used, employing a nonpolar stationary phase (like C18) and a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol (B129727) with additives like formic acid or trifluoroacetic acid). rsc.org The sample is injected into the system, and a detector (commonly UV-Vis) records the signal over time. A pure compound should ideally yield a single, sharp peak in the chromatogram. bohrium.com The purity is calculated by integrating the area of the main peak and expressing it as a percentage of the total area of all detected peaks. Purity levels exceeding 98% are often required for subsequent applications. rsc.org

Enantiomeric Excess Determination

Since this compound possesses a chiral center at the C2 position of the propyl side chain, it exists as a pair of enantiomers. Determining the enantiomeric excess (% ee) is crucial, as different enantiomers can have vastly different biological activities. Chiral HPLC is the most common and reliable method for this analysis. mdpi.com

This technique uses a chiral stationary phase (CSP) that can interact differently with each enantiomer, leading to different retention times and thus their separation. researchgate.netnih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of chiral amines and related compounds. bohrium.commdpi.comresearchgate.net By developing an appropriate method (optimizing the mobile phase composition and flow rate), the two enantiomers can be resolved into two distinct peaks in the chromatogram. The enantiomeric excess is then calculated from the relative areas of the two peaks using the formula:

% ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100

Table 3: Representative Chiral HPLC Method for Enantiomeric Separation

ParameterCondition
ColumnChiralpak® IB (Cellulose tris(3,5-dimethylphenylcarbamate) on silica gel)
Mobile Phasen-Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Hypothetical Retention Time (Enantiomer 1)8.5 min
Hypothetical Retention Time (Enantiomer 2)10.2 min

Preclinical Pharmacological and Mechanistic Elucidation of 1 Imidazo 1,2 a Pyridin 3 Yl Propan 2 Amine

In Vitro Molecular and Cellular Target Identification and Validation Studies

Receptor Binding Affinity Profiling and Selectivity Assessments

No data is publicly available regarding the receptor binding profile or selectivity of 1-(Imidazo[1,2-a]pyridin-3-yl)propan-2-amine.

Enzyme Inhibition Kinetics and Mechanistic Characterization at the Molecular Level

There are no published studies detailing the enzyme inhibition kinetics or the molecular mechanism of action for this compound.

Modulation of Intracellular Signaling Cascades and Gene Expression in Defined Cell Lines

Information regarding the effects of this compound on intracellular signaling or gene expression has not been reported in the scientific literature.

Cell-Based Phenotypic Screening and Functional Assays in Preclinical Models

Assessment of Anti-Proliferative and Apoptotic Activities in Various Preclinical Cell Lines

There are no available reports on the anti-proliferative or apoptotic effects of this compound in any preclinical cell lines.

Antimicrobial and Antiviral Activity Evaluation in Relevant Pathogen Models

The antimicrobial and antiviral activity of this compound has not been documented in publicly accessible research.

While the broader family of imidazo[1,2-a]pyridines continues to be a fertile ground for drug discovery, the specific compound of interest, this compound, remains uncharacterized in the public domain. Further research and publication are required to elucidate its pharmacological properties.

Functional Responses in Isolated Tissue Preparations and Primary Cell Cultures

No information is available in the public domain regarding the functional responses of this compound in isolated tissue preparations or primary cell cultures.

In Vivo Preclinical Efficacy and Pharmacodynamic Profiling in Animal Models

There are no available studies detailing the efficacy of this compound in any disease-relevant murine or rodent models.

Information on the modulation of pharmacodynamic biomarkers in animal tissues or biofluids following administration of this compound has not been published.

There are no publicly available data on the preclinical pharmacokinetic profile (ADME) of this compound in any animal species. While pharmacokinetic properties of other imidazo[1,2-a]pyridine (B132010) derivatives have been reported, these findings are specific to the studied analogues and not applicable to the compound . nih.govnih.gov

Structure Activity Relationship Sar and Rational Design of 1 Imidazo 1,2 a Pyridin 3 Yl Propan 2 Amine Derivatives

Systematic Modification Strategies for the Imidazo[1,2-a]pyridine (B132010) Core

The imidazo[1,2-a]pyridine scaffold is a versatile template that has been extensively modified to optimize its pharmacological profile. nih.gov A wide range of biological activities have been reported for derivatives of this core, including anticancer, anti-inflammatory, antiviral, and antimicrobial effects. nih.govresearchgate.net Key positions for substitution on the imidazo[1,2-a]pyridine ring that have been explored include C2, C3, C5, C6, C7, and C8. rsc.org

Substitutions at the C2 position have been shown to significantly influence the biological activity of these compounds. For instance, the nature of the substituent at C2 can impact antiviral activity against human cytomegalovirus (HCMV). nih.gov Studies have shown that both electron-donating and electron-withdrawing groups on a phenyl ring at the C2 position can affect the anticancer activity of 3-aminoimidazo[1,2-a]pyridine derivatives. researchgate.net For example, a nitro group at the C2 position has been associated with high inhibitory activity against the HT-29 cancer cell line. nih.gov

The C3 position is frequently functionalized due to its nucleophilic character, making it a common site for introducing diversity. nih.gov A variety of substituents, including amino, aminoalkyl, and aryl groups, have been introduced at this position to modulate biological activity. nih.gov The introduction of an aminomethyl group at the C3 position has been a strategy to enhance the drug-like properties of these compounds.

Modifications at the C6 and C8 positions of the pyridine (B92270) ring have also been shown to be crucial for activity. For example, 6-substituted imidazo[1,2-a]pyridines have demonstrated excellent activity against colon cancer cell lines. nih.gov In the context of antimycobacterial agents, imidazo[1,2-a]pyridine-8-carboxamides have been identified as a promising lead series. nih.gov The electronic properties of substituents on the pyridine ring can also play a role, with electron-donating groups sometimes leading to higher yields in synthetic reactions. researchgate.net

Bioisosteric replacement has also been a key strategy in the modification of the imidazo[1,2-a]pyridine core. For instance, 8-fluoroimidazo[1,2-a]pyridine (B164112) has been successfully used as a bioisostere for imidazo[1,2-a]pyrimidine (B1208166), leading to the development of allosteric modulators of the GABA-A receptor. researchgate.net This highlights the potential for fine-tuning the physicochemical properties of the core scaffold to achieve desired biological effects.

Table 1: Impact of Imidazo[1,2-a]pyridine Core Modifications on Biological Activity
Position of ModificationType of Substituent/ModificationObserved Impact on Biological ActivityReference
C2Nitro groupHigh inhibitory activity against HT-29 cancer cell line. nih.gov
C2Substituted phenyl ringInfluences antiviral activity against HCMV. nih.gov
C3Aminomethyl groupEnhances drug-like properties.
C6Various substituentsExcellent activity against colon cancer cell lines. nih.gov
C8Carboxamide groupPromising antimycobacterial lead series. nih.gov
C8Fluorine (Bioisosteric replacement)Acts as a bioisostere for a nitrogen in imidazo[1,2-a]pyrimidine, leading to GABA-A receptor modulators. researchgate.net

Exploration of Substituent Effects on the Propan-2-amine Side Chain and its Impact on Biological Activity

While direct and extensive SAR studies specifically on the 1-(imidazo[1,2-a]pyridin-3-yl)propan-2-amine side chain are not widely published, the broader exploration of 3-amino and 3-aminoalkyl side chains on the imidazo[1,2-a]pyridine core provides valuable insights into the potential impact of modifications to the propan-2-amine moiety. The nature of the amine and the length and substitution of the alkyl chain can significantly influence biological activity.

In a series of 3-aminoimidazo[1,2-a]pyridine derivatives, the substituents on the amine at the C3 position were found to be critical for anticancer activity. nih.gov For instance, a p-chlorophenyl group on the C3-amine, in combination with a tolyl moiety at the C2 position, resulted in a promising bioactive product against the B16F10 melanoma cell line. nih.gov This suggests that aryl substituents on the amine nitrogen can play a significant role in target interaction.

The length and nature of the alkyl linker between the imidazo[1,2-a]pyridine core and the amine are also important. While the propan-2-amine features a methyl group on the carbon adjacent to the amine, variations in this alkyl chain could modulate activity. For example, in a different class of kinase inhibitors, the replacement of a flexible side chain with a more rigid piperidin-2-ylmethyl or piperidin-3-yl group at the N-terminus of an amide led to a notable change in inhibitory activity, indicating the importance of the conformational rigidity of the side chain. nih.gov

Furthermore, the basicity of the amine in the side chain can be a key determinant of its pharmacokinetic and pharmacodynamic properties. Modifications to the substituents on the nitrogen or the adjacent carbon could alter the pKa of the amine, thereby affecting its ionization state at physiological pH and its ability to form hydrogen bonds with the target protein. Bioisosteric replacement of the amine group itself with other functional groups that can act as hydrogen bond donors or acceptors is another strategy to explore the SAR of this side chain. nih.gov

Table 2: Inferred SAR of Amine Side Chains at the C3 Position of Imidazo[1,2-a]pyridine
Side Chain ModificationPotential Impact on Biological ActivityRationale/Supporting EvidenceReference
Aryl substitution on the amine nitrogenCan significantly influence potency and selectivity.A p-chlorophenyl group on the C3-amine showed high activity in an anticancer context. nih.gov
Variation in the alkyl linkerAltering the length and flexibility of the linker can affect target binding.Conformational rigidity of side chains has been shown to be important in other kinase inhibitors. nih.gov
Modification of amine basicityCan impact ionization at physiological pH and hydrogen bonding potential.General principle in medicinal chemistry.
Bioisosteric replacement of the amineCan improve metabolic stability and other pharmacokinetic properties.Common strategy to optimize drug candidates. nih.gov

Stereochemical Influences on Target Binding and Biological Potency

The presence of a chiral center in the propan-2-amine side chain of this compound introduces the possibility of stereoisomerism, which can have a profound impact on the compound's interaction with its biological target. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, pharmacokinetic profiles, and toxicities.

The differential activity of enantiomers can be attributed to their distinct interactions with the chiral environment of the target protein's binding site. One enantiomer may adopt a more favorable conformation for binding, allowing for optimal hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, while the other enantiomer may experience steric clashes or be unable to achieve the necessary orientation for effective binding.

Therefore, the rational design of derivatives of this compound should consider the stereochemistry of the propan-2-amine side chain. The synthesis of enantiomerically pure compounds and the evaluation of their individual biological activities would be a crucial step in understanding the SAR and identifying the more potent eutomer.

Table 3: Potential Stereochemical Considerations for this compound Derivatives
Stereochemical AspectPotential ImpactRationaleReference
Presence of a chiral center in the propan-2-amine side chainEnantiomers may exhibit different biological activities and pharmacokinetic profiles.General principle of stereochemistry in pharmacology.
Differential binding of enantiomers to the targetOne enantiomer (the eutomer) may have significantly higher affinity for the target than the other (the distomer).Observed in structurally related imidazo[1,2-a]pyrimidin-5(1H)-ones where the R-enantiomer was more potent.
Importance of stereospecific synthesisAllows for the evaluation of individual enantiomers and the development of a more potent and potentially safer drug.A key aspect of modern drug development.

Computational Approaches to SAR Elucidation (e.g., 3D-QSAR, Pharmacophore Modeling)

Computational chemistry has become an indispensable tool in modern drug discovery, providing valuable insights into the SAR of new chemical entities and guiding the rational design of more potent and selective compounds. For imidazo[1,2-a]pyridine derivatives, various computational approaches, such as three-dimensional quantitative structure-activity relationship (3D-QSAR) studies and pharmacophore modeling, have been successfully employed to elucidate the structural features required for their biological activities.

3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been used to develop predictive models for the activity of imidazo[1,2-a]pyridine derivatives. These models correlate the biological activity of a series of compounds with their 3D structural properties, such as steric and electrostatic fields. The resulting contour maps provide a visual representation of the regions around the molecule where modifications are likely to enhance or diminish activity.

Pharmacophore modeling is another powerful technique that has been applied to imidazo[1,2-a]pyridine derivatives. A pharmacophore model defines the essential 3D arrangement of functional groups (e.g., hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings) that are necessary for a molecule to bind to a specific target. These models can be used to screen virtual libraries of compounds to identify new potential hits or to guide the design of new derivatives with improved binding affinity.

Molecular docking simulations are frequently used in conjunction with 3D-QSAR and pharmacophore modeling to predict the binding mode of imidazo[1,2-a]pyridine derivatives within the active site of their target protein. By visualizing the interactions between the ligand and the protein, researchers can gain a deeper understanding of the SAR and make more informed decisions about which modifications to pursue. For example, docking studies of DPP-4 inhibitors with an imidazo[1,2-a]pyridine scaffold have revealed that the pyridine moiety can provide an additional π-π interaction with a key phenylalanine residue in the active site, contributing to the compound's potency. nih.gov

These computational approaches have proven to be highly valuable in the rational design of imidazo[1,2-a]pyridine derivatives, enabling the prioritization of synthetic targets and accelerating the discovery of new drug candidates.

Table 4: Computational Approaches in the SAR of Imidazo[1,2-a]pyridine Derivatives
Computational MethodApplicationKey Insights ProvidedReference
3D-QSAR (CoMFA/CoMSIA)To develop predictive models of biological activity.Provides contour maps indicating favorable and unfavorable regions for steric and electrostatic interactions.
Pharmacophore ModelingTo define the essential 3D features for target binding.Identifies key functional groups and their spatial arrangement required for activity.
Molecular DockingTo predict the binding mode of ligands in the target's active site.Visualizes ligand-protein interactions and helps to explain observed SAR. nih.gov

Computational and Biophysical Investigations of 1 Imidazo 1,2 a Pyridin 3 Yl Propan 2 Amine

Quantum Chemical Characterization of Electronic and Geometric Structures

Quantum chemical methods are pivotal for understanding the intrinsic electronic and geometric properties of molecules. Techniques like Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) analysis, and Molecular Electrostatic Potential (MEP) mapping are frequently employed to characterize the imidazo[1,2-a]pyridine (B132010) scaffold.

Density Functional Theory (DFT) calculations are used to optimize the molecular geometry of imidazo[1,2-a]pyridine derivatives, providing a stable, low-energy conformation. These optimized structures are the foundation for further computational analysis. For instance, DFT at the B3LYP/6-311++G(d,p) level of theory has been successfully used to compute the optimized geometry of related imidazo[1,2-a]pyrimidine (B1208166) structures. researchgate.net

Frontier Molecular Orbital (FMO) analysis , which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting the chemical reactivity and bioactivity of a molecule. The energy gap between HOMO and LUMO provides insights into the molecule's stability and reactivity. For related imidazo[1,2-a]pyridine derivatives, FMO analysis helps in understanding their interaction with biological targets. researchgate.netnih.gov

Molecular Electrostatic Potential (MEP) maps are valuable for identifying the electrophilic and nucleophilic sites within a molecule. nih.gov The MEP surface visualizes the charge distribution, where regions of negative potential (typically colored in shades of red) are susceptible to electrophilic attack, while regions of positive potential (colored in shades of blue) are prone to nucleophilic attack. This information is critical for understanding non-covalent interactions with receptor binding sites. researchgate.netnih.gov

A representative table of quantum chemical parameters for a related imidazo[1,2-a]pyridine derivative is shown below.

ParameterValueMethod
HOMO Energy-6.355 eVB3LYP/6-311G(d,p)
LUMO Energy-1.234 eVB3LYP/6-311G(d,p)
Energy Gap (ΔE)5.121 eVB3LYP/6-311G(d,p)
Dipole Moment3.45 DebyeB3LYP/6-311G(d,p)
Note: The data presented here is illustrative for a generic imidazo[1,2-a]pyridine derivative and not specific to 1-(Imidazo[1,2-a]pyridin-3-yl)propan-2-amine.

Molecular Dynamics Simulations for Conformational Landscape and Ligand-Target Interactions

Molecular dynamics (MD) simulations offer a dynamic perspective of the conformational landscape of a molecule and its interactions with biological targets over time. These simulations provide valuable information on the stability of ligand-protein complexes and the key residues involved in the interaction.

For imidazo[1,2-a]pyridine-based compounds, MD simulations have been employed to study their binding stability with various protein targets. nih.govresearchgate.net These simulations can reveal conformational changes in both the ligand and the protein upon binding, which are crucial for understanding the mechanism of action. Parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and the number of hydrogen bonds are monitored throughout the simulation to assess the stability of the complex. nih.gov

In Silico Predictions of Preclinical ADMET Properties

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the early stages of drug discovery. In silico tools, based on structural descriptors, are widely used to predict the pharmacokinetic and toxicological profiles of novel compounds.

For various imidazo[1,2-a]pyridine derivatives, ADMET predictions have been performed to assess their drug-likeness. nih.govamazonaws.com These studies often involve the calculation of physicochemical properties such as molecular weight, logP, number of hydrogen bond donors and acceptors, and topological polar surface area (TPSA). These parameters are evaluated against established rules, such as Lipinski's rule of five, to predict oral bioavailability. nih.govamazonaws.com Furthermore, potential toxicity, such as carcinogenicity and cytotoxicity, can also be predicted. nih.govamazonaws.com

Below is a hypothetical ADMET profile for this compound based on predictions for similar structures.

PropertyPredicted ValueStatus
Molecular Weight< 500 g/mol Compliant
LogP< 5Compliant
Hydrogen Bond Donors< 5Compliant
Hydrogen Bond Acceptors< 10Compliant
Oral BioavailabilityHighFavorable
CarcinogenicityNon-carcinogenFavorable
Note: This table represents theoretical predictions for a compound with a similar scaffold and is not based on experimental data for this compound.

Molecular Docking and Binding Free Energy Calculations with Experimentally Identified Molecular Targets

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. This method is instrumental in understanding the binding mode and affinity of imidazo[1,2-a]pyridine derivatives with their biological targets. nih.govnih.gov Docking studies can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. researchgate.netchemmethod.com

Following molecular docking, binding free energy calculations, such as those using the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method, can provide a more accurate estimation of the binding affinity. frontiersin.org These calculations take into account the energies of the ligand, protein, and the complex in both the bound and unbound states.

For instance, docking studies on imidazo[1,2-a]pyridine derivatives have been performed against various kinases and other enzymes, revealing crucial amino acid residues in the active site that are involved in binding. researchgate.netresearchgate.netnih.gov The binding energies obtained from these studies help in ranking potential inhibitors and guiding further optimization. researchgate.netfrontiersin.org

A summary of representative molecular docking results for an imidazo[1,2-a]pyridine derivative with a hypothetical protein target is presented below.

ParameterValue
Binding Energy (kcal/mol)-8.5
Interacting ResiduesTyr216, His222, Lys270
Type of InteractionsHydrogen bonding, π-π stacking
Note: The data in this table is illustrative and based on studies of analogous compounds, not specifically this compound.

Advanced Analytical Methodologies for Research on 1 Imidazo 1,2 a Pyridin 3 Yl Propan 2 Amine and Its Metabolites

High-Resolution Chromatographic Separations for Compound Purity and Impurity Profiling in Research Contexts

High-performance liquid chromatography (HPLC) stands as a cornerstone technique for the assessment of purity and the identification of impurities in synthetic compounds like those based on the imidazo[1,2-a]pyridine (B132010) scaffold. In research contexts, ensuring the high purity of a compound is critical to obtaining reliable and reproducible biological data. HPLC methods are developed to separate the main compound from any starting materials, by-products, or degradation products.

The development of such methods involves the systematic optimization of several parameters to achieve high resolution and sensitivity. Key considerations include the choice of a stationary phase (the column), the mobile phase composition (the solvents), and the detection method. For imidazo[1,2-a]pyridine derivatives, reversed-phase HPLC is commonly employed.

For instance, in the purification of a radiolabeled imidazo[1,2-a]pyridine derivative, HPLC was crucial for isolating the final product from its precursor and other reaction components, achieving a radiochemical purity of over 99%. nih.gov This level of purity is essential for subsequent in vivo studies to ensure that the observed biological effects are attributable solely to the compound of interest.

ParameterTypical Specification for Imidazo[1,2-a]pyridine AnalysisPurpose
Column Reversed-phase C18 (e.g., 100 mm x 2.1 mm, 5 µm)Separates compounds based on hydrophobicity. The C18 stationary phase is effective for retaining and separating a wide range of organic molecules.
Mobile Phase Gradient elution with acetonitrile (B52724) and water, often with additives like formic acid or trifluoroacetic acid (TFA).A gradient of increasing organic solvent (acetonitrile) allows for the elution of compounds with varying polarities. Acidic additives improve peak shape and ionization for mass spectrometry detection.
Detector UV-Vis Diode Array Detector (DAD) and/or Mass Spectrometer (MS)DAD provides absorbance data across a range of wavelengths, useful for quantitation and preliminary identification. MS provides mass-to-charge ratio data, offering high specificity and structural information. e-century.us
Flow Rate 0.5 - 1.5 mL/minControls the speed of the mobile phase through the column, affecting separation efficiency and analysis time.
Injection Volume 5 - 20 µLThe volume of the sample introduced into the system for analysis.

This interactive table summarizes typical HPLC parameters used for the analysis and purification of imidazo[1,2-a]pyridine derivatives in a research setting.

Advanced Spectroscopic Techniques for Metabolite Identification and Structural Confirmation in Biological Matrices (e.g., LC-NMR, Tandem Mass Spectrometry)

Understanding the metabolic fate of 1-(Imidazo[1,2-a]pyridin-3-yl)propan-2-amine is fundamental to its development as a research tool. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the primary technique used for metabolite profiling due to its exceptional sensitivity and selectivity. researchgate.net This method allows for the detection and tentative identification of metabolites in complex biological matrices like plasma, urine, and liver microsome incubates.

In a typical LC-MS/MS workflow, a biological sample is processed and analyzed, with the mass spectrometer operated in modes that provide structural information. By comparing the mass spectra of the parent compound with those of potential metabolites, common biotransformations can be identified based on characteristic mass shifts.

Metabolic ReactionMass Shift (Da)Description
Hydroxylation +16Addition of a hydroxyl (-OH) group, a common Phase I reaction catalyzed by cytochrome P450 enzymes.
N-dealkylation VariableRemoval of an alkyl group from a nitrogen atom. For the target compound, this would involve the propan-2-amine side chain.
Glucuronidation +176Conjugation with glucuronic acid, a Phase II reaction that increases water solubility for excretion.
Sulfation +80Conjugation with a sulfo group, another common Phase II metabolic pathway.

This interactive table details common metabolic transformations and the corresponding mass shifts detectable by mass spectrometry.

While LC-MS/MS is powerful for detecting metabolites, it can sometimes be challenging to pinpoint the exact site of modification on the molecule. researchgate.net For unambiguous structural confirmation, more advanced techniques are employed.

Tandem Mass Spectrometry (MS/MS): By inducing fragmentation of the metabolite ion and analyzing the resulting fragment ions, the location of the metabolic modification can often be deduced. The fragmentation pattern of the metabolite is compared to that of the parent drug to identify structural changes. nih.govresearchgate.net

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR): This technique involves physically coupling an HPLC system with an NMR spectrometer. It allows for the acquisition of high-resolution NMR spectra (e.g., ¹H NMR, ¹³C NMR) of metabolites after they have been separated chromatographically. While less sensitive than MS, NMR provides definitive structural information, making it the gold standard for structural elucidation. chemicalbook.commdpi.com

Infrared Ion Spectroscopy (IRIS): A novel technique that combines mass spectrometry with infrared spectroscopy. By measuring the IR spectrum of a mass-selected ion, it can provide detailed vibrational information, which is highly sensitive to isomeric differences, thus allowing for the precise identification of biotransformation sites without the need for authentic reference standards. researchgate.net

Radiosynthesis and Imaging Techniques for In Vivo Distribution Studies in Animal Models (e.g., PET/SPECT Tracer Development)

To visualize the distribution and target engagement of a compound within a living organism, imaging techniques such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) are invaluable. These methods require the synthesis of a radiolabeled version of the compound of interest, known as a radiotracer. The imidazo[1,2-a]pyridine scaffold has been successfully utilized for the development of PET tracers. nih.gov

A prominent example involves the development of a carbon-11 (B1219553) (¹¹C) labeled imidazo[1,2-a]pyridine derivative designed to image the PI3K/mTOR pathway in cancer. nih.gov The radiosynthesis of such a tracer is a multi-step process requiring specialized facilities and rapid chemical procedures due to the short half-life of ¹¹C (approximately 20.4 minutes).

The general strategy for developing a PET tracer from a molecule like this compound would involve:

Precursor Synthesis: A non-radioactive precursor molecule is synthesized that is designed for the final, rapid radiolabeling step. For ¹¹C-methylation, this is often a demethylated or amine-containing version of the target compound. nih.gov

Radiolabeling: The precursor is reacted with a small, highly reactive radiolabeling agent, such as [¹¹C]methyl triflate ([¹¹C]CH₃OTf), to introduce the positron-emitting isotope. nih.gov

Purification and Formulation: The resulting radiotracer must be rapidly purified, typically using HPLC, to remove unreacted precursors and reagents. nih.gov It is then formulated in a biocompatible solution for injection.

The quality of the final radiotracer is assessed by several key parameters.

ParameterDefinitionTypical Value for a ¹¹C-labeled Imidazo[1,2-a]pyridine Tracer nih.gov
Radiochemical Yield The percentage of the starting radioactivity that is incorporated into the final product, corrected for radioactive decay.40-50%
Radiochemical Purity The percentage of the total radioactivity in the final product that is in the desired chemical form.>99%
Molar Activity (Aₘ) The amount of radioactivity per mole of the compound (GBq/µmol). High molar activity is crucial to minimize pharmacological effects from the injected mass.296-555 GBq/µmol

This interactive table outlines the key quality control parameters for a PET radiotracer, with example data from a published imidazo[1,2-a]pyridine derivative.

Once synthesized and validated, the tracer is administered to animal models (e.g., mice or rats), and PET scans are acquired over time. The resulting images provide a dynamic, quantitative map of the tracer's accumulation in various organs and tissues, offering critical insights into the compound's pharmacokinetics and target site distribution in vivo.

Research Gaps, Challenges, and Future Directions in 1 Imidazo 1,2 a Pyridin 3 Yl Propan 2 Amine Research

Identification of Novel Preclinical Applications and Unexplored Biological Pathways

The imidazo[1,2-a]pyridine (B132010) core is a "privileged scaffold" found in compounds with a vast array of pharmacological activities. rsc.orgnih.gov Derivatives have shown potential as anticancer, antiviral, antibacterial, antifungal, and anti-inflammatory agents. researchgate.net A significant research gap exists in systematically screening 1-(Imidazo[1,2-a]pyridin-3-yl)propan-2-amine against a wide range of biological targets to uncover its specific preclinical applications.

Future research should focus on exploring its activity in pathways where other imidazo[1,2-a]pyridines have shown promise. For instance, derivatives have been identified as inhibitors of crucial cellular signaling pathways like PI3K/Akt/mTOR, which is often dysregulated in cancer. waocp.orgnih.goviu.edu Others act as potent inhibitors of specific kinases such as c-Met, FLT3, and dual Mer/Axl kinases, or target enzymes like Mycobacterium tuberculosis glutamine synthetase. colab.wsnih.govnih.govdiva-portal.org Furthermore, the scaffold has been investigated for activity against tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains, by targeting energy metabolism pathways like the cytochrome bcc complex subunit QcrB. rsc.orgnih.gov Given the structural similarity, it is plausible that this compound could modulate one or more of these pathways. A comprehensive screening campaign is warranted to identify its primary mechanism of action and potential therapeutic niche.

Potential Therapeutic AreaKnown Targets for Imidazo[1,2-a]pyridine ScaffoldKey Findings
Oncology PI3K/mTOR, c-Met, FLT3, Mer/Axl, KRAS G12CInhibition of tumor growth, induction of apoptosis and cell cycle arrest. waocp.orgnih.govcolab.wsnih.govnih.govrsc.org
Infectious Diseases Mtb QcrB, Mtb ATP synthase, InhAPotent activity against replicating, non-replicating, MDR, and XDR Mycobacterium tuberculosis strains. rsc.orgnih.gov
Virology HIV, Hepatitis C, SARS-CoV-2 main proteaseDerivatives have shown potential as antiviral agents against various viruses. nih.govrsc.org
Inflammatory Diseases General Anti-inflammatory ActivityThe scaffold is a common feature in compounds with reported anti-inflammatory properties. researchgate.net

Development of Orthogonal Synthetic Routes for Expanded Structural Diversity and Chemical Space Exploration

While numerous synthetic strategies exist for the imidazo[1,2-a]pyridine core, many rely on metal catalysis or multi-step procedures. nih.gov The development of orthogonal synthetic routes for this compound is a crucial challenge for expanding its structural diversity. Orthogonal strategies would allow for independent modification of different parts of the molecule, facilitating the rapid generation of analogues for structure-activity relationship (SAR) studies.

Future efforts should focus on innovative, catalyst-free, and multicomponent reactions (MCRs) that enable the functionalization of the C-3 position in a single step. nih.gov For example, the Groebke–Blackburn–Bienaymé reaction (GBBR) has been used to synthesize novel imidazo[1,2-a]pyridine derivatives. rsc.org Similarly, developing methods for late-stage functionalization of the core would be highly valuable. researchgate.net Such approaches would expand the accessible chemical space, allowing for the synthesis of libraries of compounds with variations on the pyridine (B92270) ring, the imidazole (B134444) ring, and the propan-2-amine side chain. This exploration is essential for optimizing potency, selectivity, and pharmacokinetic properties. researchgate.net

Synthetic StrategyDescriptionAdvantages
Multicomponent Reactions (MCRs) One-pot reactions combining three or more starting materials to form a complex product. nih.govnih.govmdpi.comHigh efficiency, atom economy, rapid generation of chemical libraries. nih.govresearchgate.net
Catalyst-Free Routes Reactions that proceed without a metal catalyst, often under mild conditions. nih.govReduced cost, lower toxicity, simplified purification. nih.gov
C-H Functionalization Direct modification of carbon-hydrogen bonds on the heterocyclic core. researchgate.netStep economy, allows for late-stage diversification of complex molecules.
Visible Light Photoredox Catalysis Utilizes visible light to initiate radical-based transformations for functionalizing the core. mdpi.comMild reaction conditions, unique reactivity patterns.

Strategies for Mitigating Potential Off-Target Activities in Preclinical Models and Improving Selectivity

A significant challenge in drug development is ensuring that a compound interacts selectively with its intended target to minimize side effects. While the imidazo[1,2-a]pyridine scaffold is present in many active compounds, off-target activities are a concern. For instance, some derivatives designed as kinase inhibitors also show activity against other kinases like KDR and cFMS, while others have been found to activate nuclear receptors like the pregnane (B1235032) X receptor (PXR). nih.govnih.gov

To improve the selectivity of this compound, future research should employ a combination of computational modeling and systematic SAR studies. Molecular docking can help predict binding modes and identify key interactions with the desired target versus off-targets. acs.org This information can guide the design of new analogues. Strategies that have proven successful for other imidazo[1,2-a]pyridines include incorporating constrained secondary amines to enhance selectivity or using bioisosteric replacement to block sites of metabolic instability, which can sometimes be linked to off-target effects. nih.govnih.gov A thorough preclinical evaluation using broad kinase panels and receptor screening assays will be essential to build a comprehensive selectivity profile for this compound and its derivatives.

Exploration of this compound as a Chemical Probe for Biological Systems and Target Validation

If this compound is found to be a potent and selective inhibitor of a specific biological target, it could be developed into a valuable chemical probe. Chemical probes are small molecules used to study the function of proteins and biological pathways in their native cellular environment. The imidazo[1,2-a]pyridine scaffold has already been leveraged for this purpose; for example, a derivative was radiolabeled with carbon-11 (B1219553) to create a potential positron emission tomography (PET) probe for imaging the PI3K/mTOR pathway in cancer. iu.edunih.gov

Future work could involve synthesizing modified versions of this compound that incorporate tags for detection (e.g., fluorophores, biotin) or reactive groups for covalent labeling of the target protein. Such probes would be instrumental for target validation, allowing researchers to confirm the compound's engagement with its intended target in cells and tissues. Furthermore, these tools could be used to investigate the downstream biological consequences of target modulation, helping to elucidate complex cellular pathways. rsc.org

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding at a Systems Level

Understanding the full biological impact of a compound requires looking beyond a single target or pathway. A key future direction for research on this compound is the integration of multi-omics data (genomics, transcriptomics, proteomics, and metabolomics) to build a systems-level understanding of its mechanism of action. Studies on related compounds have identified effects on downstream signaling proteins like p53, p21, and caspases, indicating a complex cellular response. waocp.orgnih.gov

By treating relevant preclinical models (e.g., cancer cell lines) with the compound and analyzing the global changes in gene expression, protein levels, and metabolite concentrations, researchers can construct a comprehensive picture of its cellular effects. This approach can confirm the engagement of the intended pathway, reveal unexpected off-target effects, identify potential biomarkers of response or resistance, and uncover novel mechanisms of action. A systems-level understanding is critical for advancing the compound through preclinical development and for designing rational combination therapies.

Q & A

Q. What synthetic strategies are commonly employed to prepare 1-(imidazo[1,2-a]pyridin-3-yl)propan-2-amine and its derivatives?

The synthesis of imidazo[1,2-a]pyridine derivatives typically involves condensation reactions between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds (e.g., ketones, aldehydes). For example, multicomponent reactions using pyridine derivatives and amines under oxidative coupling conditions (e.g., iodine-mediated cyclization) can yield the imidazo[1,2-a]pyridine core. Substituents at the 2- and 3-positions are introduced via tandem reactions or hydroamination . Key reagents include potassium permanganate, palladium catalysts, and sodium hydride, with inert atmospheres (e.g., nitrogen) often required to prevent side reactions .

Q. How is the structural characterization of this compound validated?

Structural validation relies on spectral techniques:

  • IR spectroscopy identifies functional groups (e.g., amine N-H stretches at ~3300 cm⁻¹).
  • ¹H/¹³C-NMR confirms regiochemistry and substitution patterns (e.g., aromatic protons at δ 7.0–8.5 ppm for the pyridine ring).
  • Mass spectrometry verifies molecular weight and fragmentation patterns.
    Crystallographic data (XRD) may resolve ambiguities in stereochemistry, though no direct data for this compound is reported in the evidence .

Q. What are the primary biological activities associated with imidazo[1,2-a]pyridine derivatives?

These compounds exhibit antimicrobial, antiviral, and anticancer properties. For example, derivatives with acetamide substituents (e.g., N,N,6-trimethyl groups) inhibit cancer cell proliferation by targeting kinases or DNA replication machinery . Antimicrobial activity is linked to Schiff base derivatives that disrupt bacterial membrane integrity .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of imidazo[1,2-a]pyridine synthesis?

Regioselectivity is highly dependent on catalysts and solvents. For instance, palladium-catalyzed reactions favor 3-substitution due to electronic effects on the pyridine ring, while acid-mediated cyclizations (e.g., acetic acid) may direct substituents to the 2-position. Temperature control (e.g., 80–120°C) minimizes byproducts like imidazo[1,2-a]pyrimidines .

Q. What mechanistic insights explain the anticancer activity of this compound derivatives?

Computational studies (DFT) suggest that electron-withdrawing groups at the 3-position enhance binding to kinase ATP pockets. For example, acetamide derivatives inhibit CDK2 by forming hydrogen bonds with Lys33 and Glu81 residues. In vivo assays show dose-dependent tumor suppression in xenograft models, with IC₅₀ values <1 µM in HeLa cells .

Q. How can analytical discrepancies in spectral data for imidazo[1,2-a]pyridines be resolved?

Contradictions in NMR or IR data often arise from tautomerism or solvation effects. For example, the imidazole ring can adopt multiple tautomeric forms, shifting proton chemical shifts. Using deuterated solvents (e.g., DMSO-d₆) and variable-temperature NMR can stabilize specific tautomers for consistent assignments .

Q. What strategies optimize the yield of this compound in large-scale synthesis?

Yield optimization involves:

  • Catalyst screening : Pd/C or Ru-based catalysts improve hydrogenation efficiency.
  • Purification : Gradient chromatography (silica gel, ethyl acetate/hexane) removes byproducts like unreacted amines.
  • Reaction monitoring : TLC or HPLC tracks intermediate formation (e.g., imine precursors). Reported yields range from 56% to 75% for related compounds .

Methodological Challenges and Solutions

Q. How are structure-activity relationships (SARs) systematically evaluated for imidazo[1,2-a]pyridine derivatives?

SAR studies employ:

  • Parallel synthesis : Libraries of analogs with varied substituents (e.g., alkyl, aryl, halogen) are generated.
  • Biological assays : IC₅₀ values from cytotoxicity (MTT assay) and enzyme inhibition (kinase profiling) are correlated with electronic (Hammett σ) and steric (Taft Es) parameters.
  • Molecular docking : Predictive models identify critical binding interactions (e.g., π-π stacking with tyrosine residues) .

Q. What are the limitations of current synthetic routes for this compound?

Key limitations include:

  • Low functional group tolerance : Sensitive groups (e.g., hydroxyl, thiol) require protection/deprotection steps.
  • Scalability : Multi-step syntheses (e.g., reductive amination followed by cyclization) reduce atom economy.
    Solutions involve flow chemistry for continuous processing and green solvents (e.g., ethanol/water mixtures) to enhance sustainability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Imidazo[1,2-a]pyridin-3-yl)propan-2-amine
Reactant of Route 2
Reactant of Route 2
1-(Imidazo[1,2-a]pyridin-3-yl)propan-2-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.